4-(Bromomethyl)cyclohexan-1-one
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Overview
Description
4-(Bromomethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11BrO. It is a brominated derivative of cyclohexanone, characterized by the presence of a bromomethyl group at the fourth position of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone. One common method is the reaction of cyclohexanone with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction proceeds under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substitution reactions yield various substituted cyclohexanones.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in alcohols .
Scientific Research Applications
4-(Bromomethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)cyclohexan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The carbonyl group in the cyclohexanone ring also plays a crucial role in its reactivity, enabling oxidation and reduction processes .
Comparison with Similar Compounds
Cyclohexanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-(Chloromethyl)cyclohexan-1-one: Similar structure but with a chloromethyl group, leading to different reactivity and applications.
4-(Hydroxymethyl)cyclohexan-1-one: Contains a hydroxymethyl group, resulting in distinct chemical properties and uses
Uniqueness: 4-(Bromomethyl)cyclohexan-1-one is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules .
Properties
IUPAC Name |
4-(bromomethyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKUIDPIVDLMHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627163 |
Source
|
Record name | 4-(Bromomethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197387-33-0 |
Source
|
Record name | 4-(Bromomethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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